molecular formula C10H11ClO2 B14751738 Acetic acid, phenyl-, 2-chloroethyl ester CAS No. 943-59-9

Acetic acid, phenyl-, 2-chloroethyl ester

Cat. No.: B14751738
CAS No.: 943-59-9
M. Wt: 198.64 g/mol
InChI Key: IFAWZYKLULDJQC-UHFFFAOYSA-N
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Description

Acetic acid, phenyl-, 2-chloroethyl ester is an organic compound with the molecular formula C10H11ClO2 It is an ester derived from acetic acid and phenyl-2-chloroethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, phenyl-, 2-chloroethyl ester typically involves the esterification of acetic acid with phenyl-2-chloroethanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, phenyl-, 2-chloroethyl ester can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to produce acetic acid and phenyl-2-chloroethanol.

    Substitution: The chlorine atom in the 2-chloroethyl group can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.

    Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as hydroxide ions or amines.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

    Hydrolysis: Acetic acid and phenyl-2-chloroethanol.

    Substitution: Various substituted phenyl-2-chloroethyl derivatives.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

Acetic acid, phenyl-, 2-chloroethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, phenyl-, 2-chloroethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and phenyl-2-chloroethanol, which may interact with biological molecules and affect cellular processes. The chlorine atom in the 2-chloroethyl group can also participate in substitution reactions, leading to the formation of various derivatives with different biological activities.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, phenyl ester: Similar structure but lacks the 2-chloroethyl group.

    Acetic acid, 2-phenylethyl ester: Similar ester linkage but with a different substituent on the phenyl group.

Uniqueness

Acetic acid, phenyl-, 2-chloroethyl ester is unique due to the presence of the 2-chloroethyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar esters. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

943-59-9

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

2-chloroethyl 2-phenylacetate

InChI

InChI=1S/C10H11ClO2/c11-6-7-13-10(12)8-9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

IFAWZYKLULDJQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OCCCl

Origin of Product

United States

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